9-Bromononanal

Description

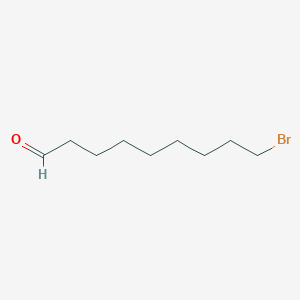

Structure

3D Structure

Propriétés

IUPAC Name |

9-bromononanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZJFSSXTWXAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Bromononanal can be synthesized through several methods. One common approach involves the bromination of nonanal using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of this compound can yield nonanol derivatives.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nonanoic acid or nonanal.

Reduction: 9-Bromo-1-nonanol.

Substitution: 9-Hydroxy-nonanal.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions:

9-Bromononanal serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic nature due to the bromine atom facilitates nucleophilic attacks, making it suitable for substitution reactions. This property is particularly useful in creating complex molecules in medicinal chemistry.

Comparison with Similar Compounds:

| Compound | Bromination Position | Applications |

|---|---|---|

| 8-Bromo-1-octanol | C8 | Solvent and reagent |

| This compound | C9 | Intermediate for pharmaceuticals |

| 10-Bromo-1-decanol | C10 | Specialty chemicals |

The position of the bromine atom in this compound enhances its reactivity compared to its analogs, making it more suitable for specific substitution reactions.

Biological Research

Enzyme-Catalyzed Reactions:

In biological studies, this compound has been utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows researchers to explore its interactions with various biological targets, contributing to our understanding of biochemical processes.

Case Study: Bromodomain Inhibition

Research has shown that compounds similar to this compound can inhibit bromodomain-containing proteins, which are implicated in cancer and inflammation. For instance, the discovery of selective inhibitors for BRD9 has highlighted the potential of brominated compounds in therapeutic applications . The structural characteristics of this compound may provide insights into developing new inhibitors targeting these proteins.

Industrial Applications

Production of Specialty Chemicals:

In industry, this compound is used as a reagent in organic synthesis and the production of specialty chemicals. Its unique properties allow for the development of novel materials with specific functionalities.

Mécanisme D'action

The mechanism by which 9-Bromononanal exerts its effects involves its reactivity as a brominated aldehyde. The bromine atom makes the compound more electrophilic, facilitating nucleophilic attacks. This property is exploited in various chemical reactions, including substitutions and additions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- This compound (C₉H₁₇BrO): Features an aldehyde group (-CHO) at the terminal position.

- 9-Bromo-1-nonanol (C₉H₁₉BrO): A primary alcohol (-CH₂OH) with bromine at the ninth carbon.

This compound vs. 9-Bromo-9-phenylfluorene

Structural Differences

- This compound: Linear aliphatic chain with bromine and aldehyde groups.

- 9-Bromo-9-phenylfluorene (C₁₉H₁₃Br): Aromatic fluorene backbone with bromine and phenyl groups at the 9-position.

This compound vs. 9-Bromononanoic Acid

Functional Group Comparison

- This compound (Aldehyde): Reactive in condensations and oxidations.

- 9-Bromononanoic Acid (C₉H₁₇BrO₂, Carboxylic Acid): Exhibits acidity (pKa ~4.8) and participates in esterification.

This compound Derivatives: 2-(9-Bromononyl)-1,3-dioxolane

This derivative (C₁₂H₂₁BrO₂) incorporates a dioxolane ring, which protects the aldehyde group during multi-step syntheses. The dioxolane enhances stability, making it useful in Grignard or organocuprate reactions .

Data Table: Comparative Analysis of this compound and Analogues

Activité Biologique

9-Bromononanal is an organic compound with the molecular formula C₉H₁₇BrO, recognized for its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₇BrO

- Molecular Weight: 203.14 g/mol

- CAS Number: 543330

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its derivatives and analogs. Research indicates that halogenated compounds exhibit significant interactions with biological targets, particularly in cancer treatment.

Cytotoxicity

Research has shown that halogenated derivatives of compounds similar to this compound display enhanced cytotoxic properties against various cancer cell lines. For instance, studies involving 9-bromonornoscapine (a close analog) revealed a marked increase in cytotoxicity compared to its parent compound, noscapine, particularly in breast cancer cell lines such as MCF-7. The IC₅₀ value for 9-bromonornoscapine was reported at 1.0 ± 0.2 μM, significantly lower than that of noscapine (IC₅₀ = 39.6 ± 2.2 μM) .

The mechanisms through which this compound and its derivatives exert their biological effects include:

- Tubulin Binding: Halogenated derivatives have shown increased affinity for tubulin, which is crucial for cell division. This interaction disrupts microtubule dynamics, leading to apoptosis in cancer cells .

- Inhibition of Cell Proliferation: The compound's ability to inhibit cell proliferation has been documented across multiple studies, indicating its potential as an anti-cancer agent .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Cytotoxicity Against Cancer Cells:

- Toxicological Profiles:

Data Tables

Q & A

Q. How can interdisciplinary approaches address gaps in understanding this compound’s role in lipid membrane interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.